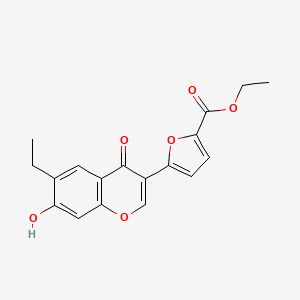

N-((1,3-dimethyl-1H-pyrazol-4-yl)methyl)-9H-xanthene-9-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

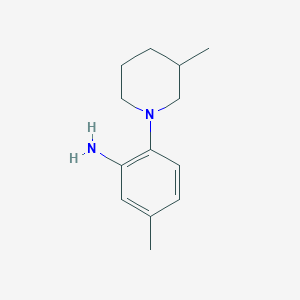

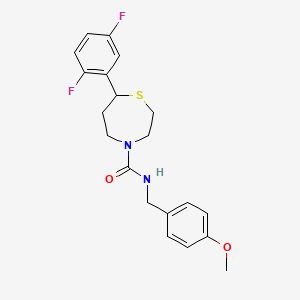

“N-((1,3-dimethyl-1H-pyrazol-4-yl)methyl)-9H-xanthene-9-carboxamide” is a complex organic compound. It contains a pyrazole ring, which is a five-membered ring with three carbon atoms and two nitrogen atoms. The pyrazole ring in this compound is substituted with a dimethyl group and a xanthene-9-carboxamide group .

Synthesis Analysis

While the exact synthesis process for this compound is not available, similar compounds are often synthesized through nucleophilic reactions . For example, N,N-dimethyl-3,5-dinitro-1H-pyrazol-4-amine was prepared by the reaction of 4-chloro-3,5-dinitropyrazole and DMF at 100°C for 4 hours .

Aplicaciones Científicas De Investigación

Pyrazole Derivatives in Medicinal Chemistry

Pyrazole derivatives, including those similar to N-((1,3-dimethyl-1H-pyrazol-4-yl)methyl)-9H-xanthene-9-carboxamide, exhibit widespread biological activities such as anticancer, analgesic, anti-inflammatory, antimicrobial, antiviral, anticonvulsant, antihistaminic, and anti-HIV properties. These compounds serve as pharmacophores in medicinal chemistry, highlighted by the success of pyrazole COX-2 inhibitors. Their synthesis involves condensation followed by cyclization, providing a template for designing new bioactive agents through various modifications and derivatizations (Dar & Shamsuzzaman, 2015).

Heterocyclic Chemistry and Synthesis

Heterocyclic chemistry, particularly involving pyrazoles, plays a crucial role in the synthesis of novel compounds with potential applications in drug discovery and development. The versatility of pyrazoles in forming different heterocyclic nuclei extends the categories of heterocyclic systems, which is vital for designing more active biological agents. Such synthetic versatility underscores the potential scientific applications of compounds like N-((1,3-dimethyl-1H-pyrazol-4-yl)methyl)-9H-xanthene-9-carboxamide in creating new molecules with significant biological activities (Petzold-Welcke et al., 2014).

Organic Synthesis and Catalysis

Compounds containing the pyrazole moiety are extensively used as synthons in organic synthesis. They are involved in reactions that lead to the discovery of new rearrangements and the correction of structures previously assigned to molecules. This aspect of organic synthesis, exploring the reactivity and functionalization of pyrazole derivatives, could potentially be applied to compounds like N-((1,3-dimethyl-1H-pyrazol-4-yl)methyl)-9H-xanthene-9-carboxamide for the development of new catalytic methods and synthetic routes in organic chemistry (Moustafa et al., 2017).

Mecanismo De Acción

Target of Action

The compound N-((1,3-dimethyl-1H-pyrazol-4-yl)methyl)-9H-xanthene-9-carboxamide is known for its diverse pharmacological effects, including potent antileishmanial and antimalarial activities . The primary targets of this compound are the parasites Leishmania aethiopica and Plasmodium berghei .

Mode of Action

N-((1,3-dimethyl-1H-pyrazol-4-yl)methyl)-9H-xanthene-9-carboxamide interacts with its targets by inhibiting their growth and proliferation .

Biochemical Pathways

It is known that the compound interferes with the life cycle of the parasites, disrupting their ability to infect and proliferate within host cells .

Result of Action

The molecular and cellular effects of N-((1,3-dimethyl-1H-pyrazol-4-yl)methyl)-9H-xanthene-9-carboxamide’s action result in the inhibition of parasite growth and proliferation. This leads to a reduction in the severity of the diseases caused by these parasites .

Propiedades

IUPAC Name |

N-[(1,3-dimethylpyrazol-4-yl)methyl]-9H-xanthene-9-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O2/c1-13-14(12-23(2)22-13)11-21-20(24)19-15-7-3-5-9-17(15)25-18-10-6-4-8-16(18)19/h3-10,12,19H,11H2,1-2H3,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFBJMFMGNGHDDR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1CNC(=O)C2C3=CC=CC=C3OC4=CC=CC=C24)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((1,3-dimethyl-1H-pyrazol-4-yl)methyl)-9H-xanthene-9-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 2-methyl-5-[(3-nitrophenyl)sulfonylamino]-1-benzofuran-3-carboxylate](/img/structure/B2717459.png)

![N-(2-ethoxyphenyl)-2-{[3-(furan-2-ylmethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2717469.png)

![2-[(3,5-Dimethylphenyl)sulfonyl]quinoxaline](/img/structure/B2717472.png)

![6,6,7,7-Tetrafluoro-3-azabicyclo[3.2.0]heptane hydrochloride](/img/structure/B2717476.png)